molecular formula C19H16N2O4S B2542280 2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol CAS No. 923690-08-8

2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol

Cat. No.: B2542280
CAS No.: 923690-08-8
M. Wt: 368.41
InChI Key: MKWWTZCDJSAXKY-UHFFFAOYSA-N
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Description

2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol is a complex organic compound that features a unique combination of furan, thiophene, pyrazole, and phenol moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation reaction, where 4-acetyl-5-furan/thiophene-pyrazole derivatives react with corresponding aldehydes to form the desired chalcone derivatives . The reaction conditions often include the use of basic catalysts and solvents such as ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to alcohols.

    Substitution: The furan and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

[5-(furan-2-yl)-3-(2-hydroxy-3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-24-16-6-2-5-12(18(16)22)14-11-13(15-7-3-9-25-15)20-21(14)19(23)17-8-4-10-26-17/h2-10,14,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWWTZCDJSAXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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